2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile
Description
Properties
Molecular Formula |
C8H6ClFN2 |
|---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6ClFN2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8H,12H2 |
InChI Key |
PNSZHIFIHJPLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of a nitrile source like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
Pharmaceutical Applications
1. Cancer Treatment
The compound has been identified as an inhibitor of AKT activity, which is crucial in various cancer pathways. Inhibiting AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells. Research indicates that it may be effective against multiple cancer types, including gliomas, breast cancer, and leukemia .
2. Anti-Arthritic Properties
In addition to its anti-cancer effects, 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile has shown potential in treating arthritis by modulating inflammatory pathways associated with the disease .
Synthesis and Characterization
The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile typically involves a multi-step process that may include reactions with various reagents under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and quality of the synthesized compound .
Case Studies
Case Study 1: Inhibition of AKT in Glioblastoma
A study demonstrated that treatment with 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile led to significant reduction in tumor size in glioblastoma models. The mechanism involved downregulation of AKT signaling pathways, leading to enhanced apoptosis of tumor cells .
Case Study 2: Efficacy Against Rheumatoid Arthritis
Another study explored the compound's effects on rheumatoid arthritis models. Results indicated that it significantly reduced joint inflammation and improved mobility in treated subjects compared to controls, suggesting its potential as a therapeutic agent for managing arthritis symptoms .
Comparative Analysis of Related Compounds
| Compound Name | Primary Application | Mechanism of Action |
|---|---|---|
| 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile | Cancer treatment, Arthritis | AKT inhibition |
| Afatinib | Lung cancer treatment | EGFR inhibition |
| Imatinib | Chronic myeloid leukemia | BCR-ABL inhibition |
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine’s strong electron-withdrawing nature enhances electrophilic reactivity, while chlorine and bromine increase molecular weight and polarizability. Bromine substitution (e.g., 4-Br analog) significantly elevates molecular weight (247.52 g/mol vs. ~166–180 g/mol for F/Cl derivatives) .
- Salt Formation : Hydrochloride salts (e.g., 4-Br and 2-CH₃ analogs) improve stability and solubility, critical for pharmaceutical formulations .
Physical and Chemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogs with similar substituents exhibit elevated melting points. For instance, (2E)-1-(5-chlorothiophen-2-yl)-3-(3-chloro-4-fluorophenyl)prop-2-en-1-one (a structurally distinct analog) melts at 167–169°C, suggesting that halogenated derivatives generally have higher thermal stability .
- Solubility : Fluorine substitution (e.g., 4-F analog) enhances solubility in polar aprotic solvents like acetonitrile, whereas bromine (4-Br analog) may reduce solubility due to increased hydrophobicity .
- Spectroscopic Data : LCMS (m/z = 302 for a related chlorothiophenyl compound) and elemental analysis (e.g., C: 51.85% calculated vs. 51.79% found) confirm structural integrity in halogenated analogs .
Biological Activity
2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can be represented as follows:
This compound features an amino group, a chloro substituent, and a fluorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, derivatives of 2-aminoacetonitrile have shown significant inhibition of cancer cell proliferation. A study reported that compounds with a similar phenyl substitution exhibited effective inhibition against U937 human myeloid leukemia cells without notable cytotoxicity to normal cells .
Case Study: Inhibition of Cancer Cell Lines
A series of experiments were conducted to evaluate the growth inhibitory effects of various derivatives on human cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | U937 | 15.3 | Apoptosis induction |
| 2b | MCF7 | 12.5 | p53 activation |
| 2c | HCT116 | 10.0 | MDM2 inhibition |
These findings suggest that the presence of electron-withdrawing groups like chlorine and fluorine enhances the efficacy of these compounds against specific cancer cell lines .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. A study indicated that derivatives containing the 3-chloro-4-fluorophenyl moiety exhibited potent activity against Gram-positive bacteria, including both standard and hospital strains . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile | Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
This table reflects the compound's potential as a lead in developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
The biological activity of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can be attributed to its structural features. SAR studies indicate that:
- Chloro and Fluoro Substituents : These groups enhance lipophilicity and improve binding affinity to target proteins.
- Amino Group : The presence of an amino group is crucial for interaction with biological targets, facilitating mechanisms such as apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
